molecular formula C8H8ClNOS B1491776 2-Chloro-6-(methylsulfanyl)benzamide CAS No. 1254289-46-7

2-Chloro-6-(methylsulfanyl)benzamide

Cat. No.: B1491776
CAS No.: 1254289-46-7
M. Wt: 201.67 g/mol
InChI Key: WKRGXFXDWBBOGE-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylsulfanyl)benzamide is an organic compound with the molecular formula C8H8ClNOS It is known for its unique chemical structure, which includes a chloro group and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 6-(methylsulfanyl)benzamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-(methylsulfanyl)benzamide may involve more efficient and scalable methods. These could include continuous flow processes where reagents are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylsulfanyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products

    Substitution: Products include azido derivatives or thiol-substituted benzamides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary amines or alcohols, depending on the reaction conditions.

Scientific Research Applications

2-Chloro-6-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

2-Chloro-6-(methylsulfanyl)benzamide can be compared with other similar compounds such as:

    2-Chlorobenzamide: Lacks the methylsulfanyl group, which may result in different reactivity and biological activity.

    6-(Methylsulfanyl)benzamide:

    2-Chloro-6-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior and uses.

The unique combination of the chloro and methylsulfanyl groups in this compound makes it distinct and valuable for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRGXFXDWBBOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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